molecular formula C16H22N4S B14473243 3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide CAS No. 71555-47-0

3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide

Cat. No.: B14473243
CAS No.: 71555-47-0
M. Wt: 302.4 g/mol
InChI Key: MMEBJLATRATDOX-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in the treatment of protozoal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide typically involves the reaction of 3-azabicyclo[3.2.2]nonane with various reagents to introduce the carbothioic acid and hydrazide functionalities. One common method involves the use of thiocyanate salts of bicyclo[2.2.2]octanones, which are converted to lactams via a Schmidt reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to precisely control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways in protozoal organisms. This inhibition is often achieved through binding to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit protozoal enzymes makes it particularly valuable in medicinal chemistry .

Properties

CAS No.

71555-47-0

Molecular Formula

C16H22N4S

Molecular Weight

302.4 g/mol

IUPAC Name

N-(1-pyridin-2-ylethylideneamino)-3-azabicyclo[3.2.2]nonane-3-carbothioamide

InChI

InChI=1S/C16H22N4S/c1-12(15-4-2-3-9-17-15)18-19-16(21)20-10-13-5-6-14(11-20)8-7-13/h2-4,9,13-14H,5-8,10-11H2,1H3,(H,19,21)

InChI Key

MMEBJLATRATDOX-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)N1CC2CCC(C1)CC2)C3=CC=CC=N3

Origin of Product

United States

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